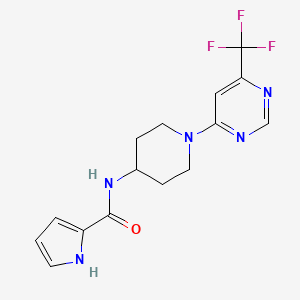

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a pyrrole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amidine derivative in the presence of a base.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Enzyme Inhibition

Research has shown that N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide exhibits potent inhibitory effects on various enzymes. For instance, it has been reported to inhibit certain kinases involved in cancer cell proliferation. The inhibition constants (IC50 values) for these interactions indicate a high level of potency, making it a candidate for further development as an anticancer agent.

Antifungal and Anticancer Properties

A study focusing on trifluoromethyl pyrimidine derivatives, including this compound, revealed promising antifungal and anticancer activities. The compound demonstrated significant efficacy against various fungal strains and cancer cell lines such as PC3, K562, Hela, and A549. In vitro assays indicated that some derivatives achieved inhibition rates comparable to established antifungal agents like tebuconazole .

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against multiple cancer cell lines. The results showed that the compound inhibited cell growth significantly at concentrations as low as 5 μg/ml. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

| Cell Line | IC50 (μg/ml) | Comparison Drug | IC50 (μg/ml) |

|---|---|---|---|

| PC3 | 5 | Doxorubicin | 0.5 |

| K562 | 5 | Doxorubicin | 0.5 |

| Hela | 5 | Doxorubicin | 0.5 |

| A549 | 5 | Doxorubicin | 0.5 |

Case Study 2: Antifungal Activity

In another investigation into its antifungal properties, the compound exhibited strong activity against Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were recorded at concentrations of 50 μg/ml, with some compounds showing efficacy greater than that of traditional antifungal agents.

| Fungal Strain | Inhibition Rate (%) at 50 μg/ml |

|---|---|

| Botrytis cinerea | 96.76 |

| Sclerotinia sclerotiorum | 82.73 |

| Phomopsis sp. | 54.37 |

| Colletotrichum gloeosporioides | 35.12 |

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, while the pyrrole and piperidine rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(6-(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

- N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-2-carboxamide

- N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-2-carboxamide

Uniqueness

Compared to similar compounds, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of a trifluoromethyl-pyrimidine moiety with a piperidine and pyrrole carboxamide structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Biological Activity

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide, often referred to as compound PK01385E-1, is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a pyrrole ring, a piperidine moiety, and a trifluoromethyl-substituted pyrimidine. Its chemical formula is C15H21F3N4O2 with a molecular weight of 346.35 g/mol. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, certain pyrrole derivatives have shown effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests that compounds similar to PK01385E-1 may possess comparable or enhanced antibacterial properties.

Anticancer Potential

In vitro studies have highlighted the potential of PK01385E-1 in cancer therapy. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cell lines such as HepG2 and MDA-MB-231. For example, certain derivatives were shown to increase the percentage of cells in the G0-G1 phase while decreasing those in S and G2/M phases, indicating an antiproliferative effect .

Table 1: Anticancer Activity of Related Pyrrole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 10 | Induces apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 15 | Cell cycle arrest in G0-G1 phase |

| PK01385E-1 | TBD | TBD | TBD |

Case Studies and Research Findings

Several case studies have explored the biological activities of pyrrole derivatives, including PK01385E-1:

- Antimicrobial Efficacy : A study evaluated a series of pyrrole-based compounds for their antibacterial activity against multi-drug resistant strains. The results indicated that modifications in the piperidine ring significantly enhanced activity against Gram-positive bacteria .

- Apoptosis Induction : Research involving structurally similar compounds demonstrated their ability to induce apoptosis through mitochondrial pathways, highlighting the potential for PK01385E-1 in cancer therapeutics .

- Neuroprotection : Investigations into piperidine derivatives have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress, suggesting potential applications for PK01385E-1 in neurodegenerative diseases .

Properties

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O/c16-15(17,18)12-8-13(21-9-20-12)23-6-3-10(4-7-23)22-14(24)11-2-1-5-19-11/h1-2,5,8-10,19H,3-4,6-7H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHDGOJTHRPOLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CN2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.